1-(4-chloro-3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is a chemical compound characterized by its unique structure and properties. It has the molecular formula C13H10ClFN2O2 and a molecular weight of approximately 280.69 g/mol. This compound features a cyclopenta[c]pyrazole ring system, which is fused with a phenyl group substituted with chlorine and fluorine atoms. The presence of these halogen atoms contributes to its potential biological activity and reactivity in various chemical environments .
The chemical reactivity of 1-(4-chloro-3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid can be attributed to its functional groups. The carboxylic acid moiety allows it to participate in typical acid-base reactions, while the halogen substituents can engage in nucleophilic substitution reactions. Additionally, the pyrazole ring can undergo various transformations such as oxidation or reduction depending on the reaction conditions .
This compound exhibits promising biological activities that have garnered interest in medicinal chemistry. Preliminary studies suggest that it may possess anti-inflammatory and anti-cancer properties. The presence of the pyrazole ring is often associated with biological activity due to its ability to interact with various biological targets, including enzymes and receptors . Further research is needed to fully elucidate its mechanism of action and therapeutic potential.
Synthesis of 1-(4-chloro-3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid typically involves multi-step organic reactions. Common methods include:
The applications of 1-(4-chloro-3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid are primarily in medicinal chemistry and drug development. Its potential as an anti-inflammatory agent makes it a candidate for further exploration in treating inflammatory diseases. Additionally, its unique structure may allow it to serve as a scaffold for designing new therapeutic agents targeting various diseases .
Interaction studies involving this compound focus on its binding affinity to specific biological targets. Research indicates that it may interact with enzymes involved in inflammatory pathways or cancer progression. Understanding these interactions is crucial for assessing its therapeutic efficacy and safety profile .
Several compounds share structural similarities with 1-(4-chloro-3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-chlorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid | C13H10ClN2O2 | Lacks fluorine substitution |
| 1-(3-chloro-4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid | C13H10ClFN2O2 | Different position of chlorine |
| 1-(2-chloro-5-trifluoromethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid | C14H10ClF3N2O2 | Contains trifluoromethyl group |
These compounds highlight the diversity within the cyclopenta[c]pyrazole framework while demonstrating how variations in substituents can influence biological activity and chemical properties .
The synthesis of cyclopenta[c]pyrazole derivatives represents a significant challenge in heterocyclic chemistry due to the complex bicyclic framework that requires precise control of regioselectivity and stereochemistry [5]. The most prevalent synthetic approach involves cyclocondensation reactions between cyclopentanone derivatives and hydrazines under acidic conditions, which generates the fused bicyclic system through a well-established mechanism [3].
The primary synthetic pathway begins with the formation of the cyclopentanone scaffold, followed by hydrazine condensation to establish the pyrazole ring [5]. This cyclocondensation methodology has demonstrated exceptional versatility, with reaction yields typically ranging from 70 to 95 percent under optimized conditions [5]. The process entails sequential steps of nucleophilic addition, intramolecular cyclization, elimination, and ultimately a 1,5-hydrogen shift, resulting in the formation of the desired cyclopenta[c]pyrazole core structure [5].
Alternative synthetic routes employ multicomponent reactions that allow for the simultaneous construction of both ring systems [31]. These approaches utilize arylglyoxals, pyrazol-5-amines, and aromatic amines in combination with appropriate carbonyl partners to generate complex multicyclic structures [31]. The four-component bicyclization strategy has proven particularly effective, allowing flexible access to 37 different examples of multicyclic pyrazolo derivatives with yields ranging from 61 to 82 percent [31].
Recent advances in pyrazole synthesis have introduced one-pot methodologies that proceed through successive formation of ketones and beta-diketones followed by heterocyclization with hydrazine [30]. These procedures utilize trifluoroacetic anhydride and trifluoromethanesulfonic acid acylation systems for intermediate production, representing a significant improvement in synthetic efficiency [30].
| Synthetic Route | Starting Materials | Reaction Conditions | Yield Range | Reference |
|---|---|---|---|---|
| Cyclocondensation | Cyclopentanone derivatives + Hydrazines | Acidic conditions, reflux | 70-95% | [3] [5] |
| Multicomponent | Arylglyoxals + Pyrazol-5-amines + Aromatics | DMF, 120°C, p-toluenesulfonic acid | 61-82% | [31] |
| One-pot synthesis | Arenes + Carboxylic acids | Trifluoroacetic anhydride/TfOH | Variable | [30] |
The incorporation of halogenated aromatic substituents, particularly the 4-chloro-3-fluorophenyl group, requires sophisticated electrophilic aromatic substitution strategies that can achieve precise regioselectivity [10] [11]. Electrophilic aromatic halogenation follows a well-established three-step mechanism involving activation of the electrophile, attack by the aromatic ring, and deprotonation to regenerate aromaticity [10].
Chlorination reactions typically employ chlorine gas in the presence of Lewis acid catalysts such as ferric chloride or aluminum chloride [11] [12]. The Lewis acid catalyst accepts a lone pair from the chlorine molecule, creating a more electrophilic species that can effectively attack the aromatic ring [12]. The reaction proceeds through formation of a carbocation intermediate, which is subsequently deprotonated to yield the chlorinated product [12].
Fluorination presents unique challenges due to the extreme reactivity of elemental fluorine [11] [13]. Direct fluorination with fluorine gas often results in poor yields of monofluoroaromatic products due to over-reaction and degradation [11]. Instead, electrophilic fluorination reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are employed in the presence of trifluoromethanesulfonic acid [11].
The sequential halogenation approach for 4-chloro-3-fluorophenyl incorporation involves initial fluorination at the meta position, followed by para-chlorination . This strategy takes advantage of the directing effects of the fluorine substituent, which deactivates the aromatic ring toward further electrophilic substitution while directing incoming electrophiles to specific positions .
| Halogenation Method | Reagent System | Catalyst | Temperature | Selectivity | Reference |
|---|---|---|---|---|---|
| Chlorination | Cl₂ | FeCl₃ or AlCl₃ | Ambient to 80°C | Moderate | [11] [12] |
| Fluorination | Selectfluor | TfOH | 25-60°C | High | [11] |
| Sequential halogenation | F⁺ then Cl₂ | Lewis acids | Variable | High |
The installation of carboxylic acid functionality at the 3-position of the cyclopenta[c]pyrazole core can be achieved through several complementary methodologies [14] [15]. The most direct approach involves oxidation of primary alcohols or aldehydes using potassium dichromate in the presence of dilute sulfuric acid [21]. This two-stage oxidation process first converts primary alcohols to aldehydes, followed by further oxidation to the corresponding carboxylic acid [21].
Carbonylation reactions represent another powerful strategy for carboxylic acid introduction [20]. These processes involve the insertion of carbon monoxide into metal-carbon bonds, typically requiring transition metal catalysts that can bind and activate the carbon monoxide [20]. The Monsanto acetic acid process and Cativa process exemplify large-scale carbonylation applications that convert methanol to acetic acid with high efficiency [20].
Carboxylation reactions utilizing carbon dioxide insertion offer an environmentally benign alternative for carboxylic acid synthesis [18] [19]. These transformations proceed through the attack of enolate nucleophiles on carbon dioxide, essentially representing a specialized aldol-type reaction where carbon dioxide serves as the electrophilic carbonyl partner [18]. The insertion of carbon dioxide into metal-alkyl bonds follows either a 1,2-insertion mechanism or an electrophilic substitution pathway, depending on the metal center and ligand environment [19].
Recent advances in carboxylic acid functionalization have focused on metallaphotoredox protocols that enable direct use of native carboxylic acid functionality without pre-activation [14] [16]. These methods allow bench-stable aliphatic carboxylic acids to undergo diverse transformations including alkylation, arylation, amination, and trifluoromethylation by leveraging metallaphotoredox catalysis with first-row transition metals such as nickel and copper [14] [16].
| Functionalization Method | Reagent System | Reaction Conditions | Mechanism | Yield Range | Reference |
|---|---|---|---|---|---|
| Oxidation | K₂Cr₂O₇/H₂SO₄ | Reflux conditions | Two-stage oxidation | 70-90% | [21] |
| Carbonylation | CO + metal catalyst | High pressure, elevated temperature | CO insertion | 80-95% | [20] |
| Carboxylation | CO₂ + enolate | Mild conditions | Nucleophilic attack | 60-85% | [18] [19] |
| Metallaphotoredox | Various electrophiles | Photochemical conditions | Radical mechanisms | Variable | [14] [16] |
Reaction optimization for complex heterocyclic synthesis requires systematic investigation of multiple interdependent parameters [22] [23]. Temperature effects on reaction rates follow Arrhenius kinetics, with most uncatalyzed reactions showing dramatic rate enhancements upon heating [25]. For pyrazole synthesis, temperature optimization typically involves balancing reaction rate against product stability and selectivity [23].
The magnitude of temperature effects varies significantly with reaction type [25]. Hydrolysis reactions demonstrate particularly strong temperature dependence, with rate increases of 190,000-fold when temperature is raised from 25 to 100 degrees Celsius for polysaccharide hydrolysis [25]. Similarly, phosphate monoester dianion hydrolysis shows a 10,300,000-fold rate enhancement over the same temperature range [25].
Catalyst selection profoundly influences both reaction rate and selectivity [22] [26]. Biocatalysts offer exceptional stereo-, regio-, and chemoselectivity through precise substrate positioning in the active site [26]. The choice between homogeneous and heterogeneous catalysts depends on factors including substrate scope, reaction conditions, and ease of catalyst recovery [22].
Solvent effects on chemical reactivity arise from multiple mechanisms including direct participation in reaction steps, competition with reactants for catalyst interaction, and differential stabilization of reactants, transition states, and products [27]. Linear solvation energy relationships correlate reaction rates with solvent properties such as hydrogen bond donating ability, hydrogen bond accepting ability, and dipolarity/polarizability [23].
Design of experiments methodologies enable efficient optimization by systematically varying multiple factors simultaneously [22] [24]. This approach identifies factor interactions that are missed by traditional one-factor-at-a-time optimization, leading to more robust and efficient processes [22] [24].
| Optimization Parameter | Range | Effect Magnitude | Measurement Method | Reference |
|---|---|---|---|---|
| Temperature | 25-150°C | 10³-10⁷ fold rate increase | Arrhenius analysis | [25] |
| Catalyst loading | 0.1-10 mol% | 10²-10⁴ fold enhancement | Kinetic studies | [22] [26] |
| Solvent polarity | Various scales | 2-50 fold rate change | LSER correlation | [23] [27] |
| Reaction time | Minutes to hours | Conversion optimization | Time-course analysis | [22] [24] |
The compound combines a halogenated phenyl ring (lipophilic) with a carboxylic acid (polar), yielding amphiphilic behaviour.
| Medium (25 °C) | Qualitative solubility | Supporting observation / calculation |
|---|---|---|
| Purified water, pH 7 | Poor; predicted intrinsic solubility <0.1 mg mL⁻¹ based on log partition coefficient 3.2 and topological polar surface area 55 Ų [1] | Low ionisation at neutral pH limits hydration |
| Dimethyl sulfoxide | ≥10 mg mL⁻¹; classed as “freely soluble” in routine solvency screens for heteroaromatic carboxylic acids dissolved in dimethyl sulfoxide [2] | Strong dipole–dipole interaction with sulfoxide oxygen |
| Methanol | ≥5 mg mL⁻¹ (visual dissolution test, supplier technical note) [3] | Hydrogen-bond donation to solvent hydroxyl group |
| Acetonitrile | 1-5 mg mL⁻¹ (thin-layer chromatography stock solutions prepared without visible residue) [3] | Moderate polarity of nitrile medium |
| n-Hexane | Insoluble; no detectable dissolution after 24 h agitation [1] | Lack of hydrogen-bond acceptor sites in solvent |
Key trends
A suite of thermal analysis experiments on halogenated cyclopenta-pyrazole analogues provides benchmarks.
| Technique | Onset temperature | Endset / peak | Interpretation |
|---|---|---|---|
| Differential scanning calorimetry (first heating, 10 K min⁻¹, nitrogen) | 238 °C ± 2 °C (endotherm) [4] | No recrystallisation on cooling; glass transition absent | Primary melting event; compound is high-melting and shows limited super-cooling |
| Thermogravimetric analysis (same ramp) | 260 °C (5% mass loss) [4] | 310 °C (maximum rate) | Initial loss assigned to decarboxylation; corroborated by carbon dioxide evolution in thermogravimetric analysis–infrared coupling |
| Isothermal decomposition (200 °C, 4 h, open pan) | ≤1% mass change [4] | Stable | Suitable for dry-heat processing below 200 °C |
Mechanistic insights
Single-crystal data for the title molecule are not yet deposited in the Cambridge Structural Database; however, closely related cyclopenta[c]pyrazole acids display characteristic packing motifs.
| Descriptor | Observation in analogues | Relevance to target compound |
|---|---|---|
| Space group | P2₁/n or P2₁/c dominate for monoclinic analogues bearing aryl substituents [6] | Likely monoclinic symmetry due to asymmetric halophenyl substitution |
| Asymmetric unit | One molecule (Z′ = 1) typical; high-Z′ forms (up to 4) reported for camphopyrazoles when multiple hydrogen-bond donors compete [6] | Only single carboxylic acid donor present; high-Z′ polymorphs considered unlikely |
| Hydrogen-bond synthon | Centrosymmetric R²₂(8) acid dimers via O–H···O contacts; d(O···O) ≈ 2.65 Å [6] | Same motif predicted; ensures two-dimensional layers stacked by π–π contacts |
| Ring conformation | Cyclopentane adopts envelope puckering; pyrazole ring remains planar within 0.01 Å deviation [6] | Molecular modelling (energy minimisation, PubChem) yields identical envelope geometry [1] |
Polymorphic landscape
| Property | Experimental / computed value | Source |
|---|---|---|
| Molecular formula | C₁₃H₁₀ClFN₂O₂ [3] | BLD Pharm product specification |
| Molecular weight | 280.68 g mol⁻¹ [1] | PubChem descriptor |
| Exact mass | 280.04148 Da [1] | High-resolution computation |
| Topological polar surface area | 55.1 Ų [1] | PubChem calculation |
| Calculated octanol–water partition (clogP) | 3.2 [1] | Algorithm XLogP3-AA |
| Melting point | 238–242 °C (first melt, differential scanning calorimetry) [4] | Differential scanning calorimetry run on purified sample |
| Decomposition onset | 260 °C (thermogravimetric analysis) [4] | Integrated thermogravimetric profile |